3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid
Overview
Description
3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is a chemical compound with the molecular weight of 197.19 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO4/c1-14-9(13)7-4-2-6(10-7)3-5-8(11)12/h2,4,10H,3,5H2,1H3,(H,11,12)
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 197.19 .Scientific Research Applications
Alkaloids from Lycium chinense
Studies have identified new pyrrole alkaloids in Lycium chinense fruits, including compounds structurally related to 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid. These compounds were analyzed for their NMR and HRMS data, contributing to the understanding of natural products in medicinal plants (U. Youn et al., 2016).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
A series of novel compounds including analogs of this compound were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings highlight the potential therapeutic applications of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Hydrogels in Medical Applications
Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including analogs of this compound, have been studied for their swelling properties, thermal stability, and potential in medical applications due to their significant biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Inhibitors for Steel Corrosion
In the field of materials science, derivatives of propanone, structurally similar to the compound , have been tested as inhibitors for mild steel corrosion in hydrochloric acid. This research contributes to the development of more efficient corrosion inhibitors in industrial applications (L. Olasunkanmi & E. Ebenso, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) in humans . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
This compound interacts with its target, PPARγ, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression .
Biochemical Pathways
Given its target, it is likely involved in lipid metabolism and glucose regulation pathways, which are known to be influenced by pparγ activity .
Result of Action
Given its target, it is likely that the compound influences lipid metabolism and glucose regulation at the cellular level .
Properties
IUPAC Name |
3-(5-methoxycarbonyl-1H-pyrrol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXHFZSYRDAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.